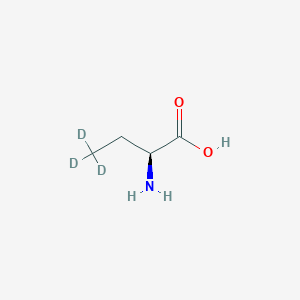

L-Aminobutyric Acid-d3

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Physiological and Immunity Function

GABA is a non-protein amino acid which naturally and widely occurs in animals, plants, and microorganisms . As the chief inhibitory neurotransmitter in the central nervous system of mammals, it has become a popular dietary supplement . It’s involved in the regulation of growth, development, stress response and other important activities in the life circle of plants .

Enrichment and Metabolic Pathway

GABA accumulation is mainly affected by environmental factors such as temperature, humidity, and oxygen content . It’s synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as substrate .

Applications in Food Industry

GABA has promising application in food industry . It has attracted research and industrial interest due to its versatility over the last few decades with the multiple health benefits . Targeted nutrient enrichment is also becoming a popular goal of crop breeding .

Biomarkers for Osteoporosis

In serum, GABA and ®-3-aminoisobutyricacid(D-BAIBA) have positive associations with physical activity in young lean women . Lower levels of GABA were observed in 60–80 year old women with osteoporotic fractures . Single nucleotide polymorphisms in seven genes related to these metabolites associated with BMD and osteoporosis .

Association with Physical Activity and Hip BMD

Dihydropyrimidinedehydrogenase, an enzyme essential to -BAIBA generation, exhibited positive association with physical activity and hip BMD .

Potential Roles in Health and Disease

Aminobutyric acids are a physiologically relevant class of nonproteinogenic amino acids due to their production from different organs and their potential roles in health and disease .

Safety and Hazards

Mecanismo De Acción

- GABA A Receptors : L-Aminobutyric Acid-d3 primarily interacts with γ-Aminobutyric acid sub-type A receptors (GABA A Rs). These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . GABA A Rs are heteropentamers composed of various subunits (α, β, γ, ρ, δ, ε, π, and θ), resulting in multiple receptor isoforms. The most common arrangement is γ2β2α1β2α1 counterclockwise around the center .

- Role : GABA A Rs play a crucial role in neurodevelopmental disorders, epilepsy, insomnia, anxiety, and anesthesia during surgical operations .

- Pharmacological Effects : The interaction between L-Aminobutyric Acid-d3 and GABA A Rs is complex due to structural heterogeneity, allosteric binding sites, and various ligands .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propiedades

IUPAC Name |

(2S)-2-amino-4,4,4-trideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-SRQSVDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474892 | |

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aminobutyric Acid-d3 | |

CAS RN |

929202-07-3 | |

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

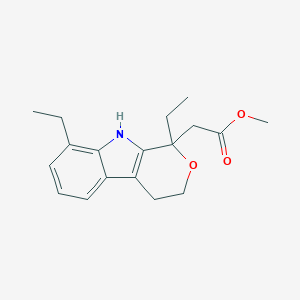

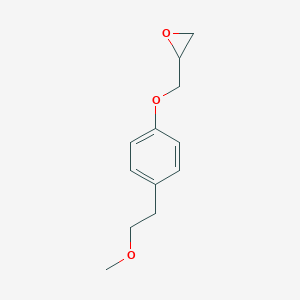

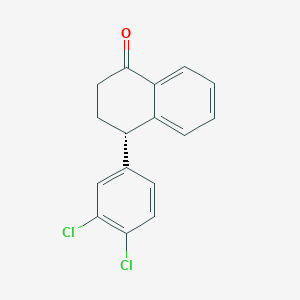

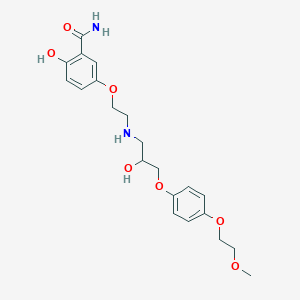

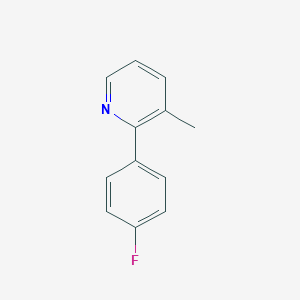

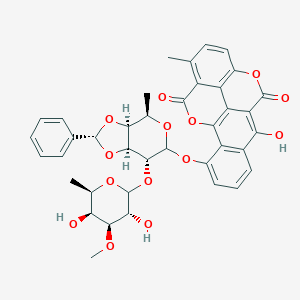

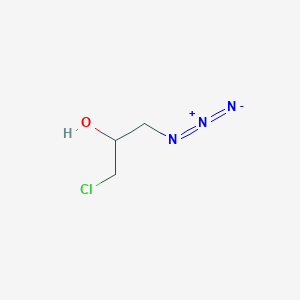

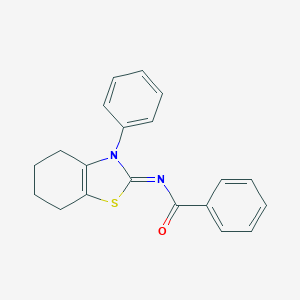

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)